molecular formula C24H31NO4S B12128198 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B12128198
M. Wt: 429.6 g/mol
InChI Key: SPSVKPQPODPZOD-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylbenzyl group, a dioxidotetrahydrothiophenyl group, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the tert-butylbenzyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the dioxidotetrahydrothiophenyl group: This may involve the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling of the methylphenoxyacetamide moiety: This step could involve the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride, which is then reacted with the amine derivative of the previously synthesized groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)acetamide
  • N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness

The uniqueness of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H31NO4S/c1-18-5-11-22(12-6-18)29-16-23(26)25(21-13-14-30(27,28)17-21)15-19-7-9-20(10-8-19)24(2,3)4/h5-12,21H,13-17H2,1-4H3

InChI Key

SPSVKPQPODPZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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